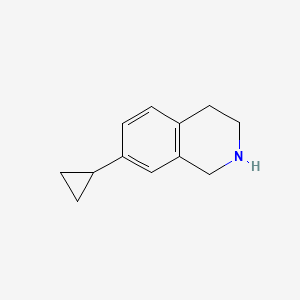

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Description

Stereochemical Considerations

While explicit stereochemical data for this specific derivative is limited in the literature, the tetrahydroisoquinoline scaffold inherently contains two chiral centers at positions 1 and 3 of the piperidine ring. The cyclopropyl group’s spatial orientation relative to the aromatic system may lead to distinct diastereomeric or enantiomeric forms, though these have not been fully characterized for this compound.

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Hybridization | sp³ (piperidine), sp² (aromatic) |

| Chiral Centers | 2 (positions 1 and 3) |

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2 |

InChI Key |

LYNHWTWCNPMHOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(CCNC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Bischler–Napieralski Cyclization Route

This classical method is widely used for constructing the tetrahydroisoquinoline skeleton:

- Step 1: Preparation of an amide intermediate from cyclopropanecarboxylic acid and an appropriate amino precursor.

- Step 2: Cyclization of the amide under dehydrating conditions (e.g., phosphorus oxychloride or trifluoromethanesulfonic anhydride) to form the dihydroisoquinoline intermediate.

- Step 3: Reduction of the dihydroisoquinoline to the tetrahydroisoquinoline using reducing agents such as sodium borohydride or catalytic hydrogenation.

This method allows the introduction of the cyclopropyl group at the 7-position by starting from cyclopropanecarboxylic acid derivatives.

Pictet–Spengler Condensation

- Involves the condensation of a β-arylethylamine with an aldehyde under acidic conditions (e.g., BF3·OEt2) to form the tetrahydroisoquinoline ring system.

- The cyclopropyl substituent can be introduced via the aldehyde or amine component depending on the synthetic design.

- This method is useful for stereoselective synthesis and can be combined with chiral auxiliaries or catalysts for enantioselective preparation.

Multicomponent Reactions (MCR)

- Recent advances include one-pot MCRs involving aromatic aldehydes, amines, and other components to rapidly assemble substituted tetrahydroisoquinolines.

- These methods offer high yields (85–97%) and operational simplicity but require careful selection of starting materials to incorporate the cyclopropyl group.

Detailed Preparation Method from Literature

A representative synthesis of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves the following steps (adapted from a detailed procedure reported in the literature):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropanecarboxylic acid + Thionyl chloride (SOCl2) or Oxalyl chloride + DMF catalyst, CH2Cl2, RT, 1 h | Conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride | Quantitative |

| 2 | Methyl 2-amino-3-oxobutanoate hydrochloride + Et3N, ice bath, 1 h | Formation of amide intermediate by reaction with cyclopropanecarbonyl chloride | - |

| 3 | PPh3 + I2 + Et3N, CH2Cl2, 0 °C, 30 min | Conversion of amide to iodide intermediate | - |

| 4 | Silica gel chromatography purification | Isolation of intermediate | - |

| 5 | Cyclization via Bischler–Napieralski reaction using trifluoromethanesulfonic anhydride + 2-chloropyridine, low temperature | Formation of dihydroisoquinoline intermediate | - |

| 6 | Reduction with NaBH4 or catalytic hydrogenation (Pd/C, H2, 1 atm) | Reduction to tetrahydroisoquinoline | 24% (over 2 steps) |

This sequence yields the 7-cyclopropyl substituted tetrahydroisoquinoline as an oil or crystalline solid depending on purification and salt formation.

Analytical Confirmation

- NMR Spectroscopy: Characteristic proton signals for cyclopropyl protons appear as multiplets around 0.2–0.6 ppm, while aromatic and tetrahydroisoquinoline protons appear in the 2.5–4.0 ppm range.

- Mass Spectrometry: Confirms molecular ion peak consistent with C12H15N (molecular weight 173.25 g/mol).

- Chromatography: Silica gel column chromatography is used for purification, with elution solvents typically petroleum ether/ethyl acetate mixtures.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Bischler–Napieralski Cyclization | Cyclopropanecarboxylic acid derivatives, POCl3 or Tf2O, NaBH4 or Pd/C | Well-established, versatile for substitutions | Requires multiple steps, moderate yields | 20–40% (over steps) |

| Pictet–Spengler Condensation | β-arylethylamine, aldehydes, BF3·OEt2 | Stereoselective, mild conditions | Limited to suitable aldehydes, may require chiral auxiliaries | 40–60% |

| Multicomponent Reactions (MCR) | Aromatic aldehydes, amines, malononitrile | One-pot, high yields, operationally simple | Limited substrate scope for cyclopropyl group | 85–97% |

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Halogenated or alkylated isoquinoline derivatives.

Scientific Research Applications

Neuropharmacological Applications

Dopamine Receptor Interactions

Research indicates that 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline exhibits notable activity as a selective ligand for dopamine receptors (D2 and D3). Its derivatives have been studied for their potential therapeutic effects on neurological disorders such as Parkinson's disease and schizophrenia. The introduction of the cyclopropyl group enhances hydrophobic interactions with receptor sites, which may contribute to its selectivity and activity against these receptors .

Case Study: Selective Ligands for Dopamine Receptors

A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives revealed that modifications in the structure can lead to varying affinities for dopamine receptors. For instance, analogs of 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline demonstrated enhanced binding affinity to D2 receptors compared to non-cyclopropyl variants . This suggests that such modifications could be critical in developing new treatments for dopamine-related disorders.

Anticancer Activity

Antitumor Properties

The compound has also been investigated for its antitumor properties. Studies have shown that derivatives of 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values of 1.1 μM against MCF-7 breast cancer cells and 2.6 μM against HCT-116 colorectal cancer cells .

Data Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Notes |

|---|---|---|

| MCF-7 | 1.1 | Significant inhibition observed |

| HCT-116 | 2.6 | Effective against colorectal cancer |

| HepG2 | 1.4 | Shows promise for liver cancer treatment |

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, potentially leading to unique biological effects. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 7-position of THIQ derivatives is a critical site for modulating properties such as solubility, melting points, and spectral characteristics. Key analogs include:

The cyclopropyl group in 7-Cyclopropyl-THIQ introduces significant steric bulk compared to smaller substituents like Cl or OCH₃. This may reduce rotational freedom and enhance structural rigidity, similar to proline-like THIQ derivatives used in peptide engineering .

Pharmacological and Toxicological Profiles

Substituent Impact on Bioactivity and Toxicity

- 7-Hydroxy/7-Methoxy Derivatives : 6,7-Dihydroxy-THIQ derivatives exhibit reduced toxicity in animal models compared to halogenated analogs, likely due to improved metabolic clearance .

- 7-Cyclopropyl-THIQ : While direct toxicity data are lacking, cyclopropyl groups are generally associated with lower electrophilic reactivity, which may mitigate metabolic activation pathways linked to toxicity (e.g., compared to MPTP, a neurotoxic THP analog) .

Role in Enzyme Inhibition and Binding Affinity

THIQ derivatives are explored as inhibitors for targets like ADAMTS-4, a protease implicated in osteoarthritis. Key findings include:

- 6,7-Dimethoxy-THIQ : Displays potent inhibitory activity (IC₅₀ < 100 nM) but suffers from poor solubility. Truncation of the 6,7-dimethoxy groups retains activity, suggesting flexibility in substituent design .

- 7-Cyclopropyl-THIQ : Analogous truncation strategies may apply; the cyclopropyl group could optimize lipophilicity and target engagement without compromising potency.

Biological Activity

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (7-CP-THIQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered attention for their various biological effects, including neuroprotective, anti-inflammatory, and anticancer properties. The structural modification of THIQs can lead to significant changes in their biological activity. The cyclopropyl group at position 7 in 7-CP-THIQ is particularly noteworthy for its influence on receptor interactions and pharmacodynamics.

Biological Activities

1. Neuropharmacological Effects

Research indicates that 7-CP-THIQ exhibits notable interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The cyclopropyl substitution enhances hydrophobic interactions with receptor sites, potentially increasing selectivity and efficacy compared to other THIQ derivatives.

2. Antitumor Activity

The compound has demonstrated promising antitumor activity. Studies have shown that 7-CP-THIQ can inhibit the growth of various cancer cell lines in a dose-dependent manner. For instance, its derivatives have been tested against lymphoid origin cell lines such as Jurkat and BHl-89, showing significant growth inhibition at concentrations as low as 3 µM .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the cyclopropyl group in modulating the biological activity of THIQs. Modifications at this position can lead to variations in receptor binding profiles and therapeutic effects. For example, compounds with different substituents at the C-7 position have shown varying affinities for dopamine receptors, which correlate with their pharmacological effects .

Case Study 1: Neuropharmacological Screening

In a study examining the neuropharmacological properties of THIQ derivatives, 7-CP-THIQ was identified as a selective ligand for dopamine receptors. The binding affinities were assessed using radiolabeled ligand displacement assays, revealing that 7-CP-THIQ had a Ki value of approximately 34 nM for D3 receptors, indicating strong binding capability .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer efficacy, researchers synthesized several 7-CP-THIQ derivatives and evaluated their cytotoxic effects against ovarian cancer cell lines. One derivative exhibited a GI50 value of 15.99 µM while maintaining a favorable CC50 value of 103.4 µM, suggesting a good therapeutic window .

Data Table: Biological Activities of 7-CP-THIQ Derivatives

| Compound | Biological Activity | IC50/EC50 Values | Target Receptors |

|---|---|---|---|

| 7-Cyclopropyl-1,2,3,4-THIQ | Antitumor (Jurkat cells) | ~3 µM | N/A |

| 7-Cyclopropyl Derivative A | Neuroprotective | Ki = 34 nM (D3) | D2/D3 Dopamine Receptors |

| 7-Cyclopropyl Derivative B | Anticancer (Ovarian cells) | GI50 = 15.99 µM | N/A |

Q & A

Q. How should researchers address discrepancies in reported biological activities of 7-cyclopropyl-tetrahydroisoquinolines across studies?

- Methodology :

- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Consider variables like assay type (e.g., ATP-based vs. resazurin cytotoxicity assays).

- Reproducibility : Adhere to FAIR data principles; report full experimental conditions (e.g., solvent, cell passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.